Home > Products > Building Blocks P4208 > 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one - 220896-14-0

6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Catalog Number: EVT-357683
CAS Number: 220896-14-0
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a heterocyclic molecule . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which has a molecular weight of 118.1359 .

3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones

Compound Description: These compounds are a class of exocyclic methylene lactamyl Michael acceptors used as substrates in a novel rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids. This reaction produces derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one. []

Relevance: 3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones share the core 1H-pyrrolo[2,3-b]pyridin-2(3H)-one structure with 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, differing primarily in the presence of a benzylidene substituent at the 3-position.

3- and 4-amino-naphthyridin-2(1H)-one derivatives

Compound Description: These derivatives are generated through a cycloaddition-ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation. []

Relevance: The reaction starts from 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, which are structurally similar to 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, implying a close structural relationship.

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

Compound Description: This compound, also known as pexidartinib, is a dihydrochloride salt with a complex H-bonded framework structure. []

Relevance: Pexidartinib contains the 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl moiety, which is very similar to the core structure of 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. The difference lies in the substitution at the 2-position of the pyrrole ring (a carbonyl group in the target compound and an amine group in pexidartinib) and an additional methyl linker at the 3-position of the pyrrole ring in pexidartinib.

4,4-dimethyl-3,4-dihydro-1H-quinolein-2-one derivatives

Compound Description: This class of compounds was investigated for its potential as Rho-kinase inhibitors for hypertension treatment. []

Relevance: These derivatives are considered structurally related to 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, of which 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is a member. They both share a lactam core structure, with the quinoline derivatives having an additional fused benzene ring.

7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one

Compound Description: This compound is a potent and selective inhibitor of the Platelet-derived growth factor receptor (PDGF) beta receptor (PDGF-betaR). []

Relevance: This compound contains the 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl moiety, similar to 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. The main differences lie in the chlorine substituent at the 6-position and the carbonyl group at the 2-position in the target compound, which are replaced by a methyl group and a quinoxalin-2(1H)-one group respectively in this PDGF inhibitor.

4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one

Compound Description: This thienopyridinone isomer was synthesized as a bioisostere of the glycine site antagonist of the N-methyl-D-aspartate (NMDA) receptor, 3-phenyl-4-hydroxyquinolin-2(1H)-one. []

Relevance: This compound is structurally related to 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one by the presence of a fused six-membered heterocyclic ring with a carbonyl group and a nitrogen atom. The difference lies in the core heteroatom - thiophene in the related compound and pyrrole in the target compound.

3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2-one

Compound Description: This compound is a precursor to the corresponding 2,3-dione and is formed by reaction of 1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide. []

Relevance: 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2-one shares the core 1H-pyrrolo[2,3-b]pyridin-2-one structure with 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, differing in the presence of two bromine atoms at the 3-position instead of a chlorine atom at the 6-position.

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine

Compound Description: This 7-azaindole analog, designed based on the bioisosteric principle, shows promising in vitro anticancer activity, particularly against HOS cells. []

Relevance: This compound shares the 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl moiety with 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. The key difference lies in the carbonyl group at the 2-position in the target compound, which is replaced by an amine group in this anticancer compound, along with an additional methyl linker at the 3-position and a pyrimidine ring.

4-acetyl-7-halogeno-5,6-dihydro-4H-pyrrolo[3,2-b]-pyridin-2(1H)-one

Compound Description: This compound is produced via rearrangement of 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts when heated with acetic anhydride. []

Relevance: This compound shares the core pyrrolo[,]pyridin-2(1H)-one structure with 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. The differences lie in the position of the nitrogen atom in the fused six-membered ring and the presence of additional substituents (acetyl and halogeno groups) in the related compound.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: This compound is a nitro reduction metabolite of venetoclax, a Bcl-2 inhibitor used in the treatment of hematologic malignancies. []

Relevance: M30 contains the 1H-pyrrolo[2,3-b]pyridin-5-yl moiety, which is similar to the core structure of 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. The difference lies in the chlorine substituent at the 6-position and the carbonyl group at the 2-position in the target compound, which are replaced by an oxygen linker and a complex benzamide structure, respectively, in M30.

2-(1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

Compound Description: This compound is a promising, drug-like hDHODH inhibitor with acceptable pharmacokinetic characteristics and shows potential in treating inflammatory bowel disease (IBD). []

Relevance: w2 shares the 1H-pyrrolo[2,3-b]pyridin-3-yl moiety with 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. The differences lie in the chlorine substituent at the 6-position and the carbonyl group at the 2-position in the target compound, which are replaced by a 2-chloro-6-fluorobenzyl group and a 5-cyclopropylpyrimidin-4-amine group respectively in w2.

Overview

6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound notable for its potential applications in medicinal chemistry. This compound is classified under the pyrrolopyridine family, characterized by a pyrrole ring fused to a pyridine structure, with a chlorine atom substituent at the 6-position. Its chemical formula is C7H5ClN2OC_7H_5ClN_2O, and it has a molecular weight of approximately 168.58 g/mol. The compound is recognized for its biological activities, particularly as an inhibitor of specific enzymes and kinases, making it of significant interest in drug discovery and development .

Synthesis Analysis

Methods

The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves several key steps:

  • Halogenation: The introduction of chlorine into the pyrrolo[2,3-b]pyridine core can be achieved through halogenation reactions using reagents like thionyl chloride or N-chlorosuccinimide.
  • Cyclization: This step may involve cyclization reactions that form the fused ring structure characteristic of pyrrolopyridines.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity.

Technical Details

The halogenation process is often conducted under controlled conditions to ensure selective substitution at the 6-position while minimizing side reactions. For instance, using N-chlorosuccinimide in an organic solvent can facilitate the efficient introduction of chlorine without excessive by-products .

Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be described as follows:

  • Core Structure: The compound features a pyrrole ring fused to a pyridine ring, which contributes to its aromatic character.
  • Functional Groups: The presence of a chlorine atom at the 6-position and a carbonyl group at the 2-position enhances its reactivity and biological activity.

Structural Data

  • Chemical Formula: C7H5ClN2OC_7H_5ClN_2O
  • Molecular Weight: 168.58 g/mol
  • CAS Number: 220896-14-0
  • MDL Number: MFCD11518940 .
Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one participates in various chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles in substitution reactions, allowing for further functionalization.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to form different derivatives that may exhibit altered biological properties.
  • Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents under palladium catalysis, facilitating the formation of complex structures.

Common Reagents and Conditions

Reagents used in these reactions include:

  • Sodium methoxide or potassium tert-butoxide for nucleophilic substitution.
  • Potassium permanganate or hydrogen peroxide for oxidation.
  • Lithium aluminum hydride or sodium borohydride for reduction.
  • Palladium catalysts for coupling reactions with Grignard reagents or boronic acids .
Mechanism of Action

The mechanism of action for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one primarily involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to modulation of various signaling pathways critical for cell proliferation and survival. This inhibition may play a role in therapeutic effects against certain diseases, including cancers and other proliferative disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Reactivity due to the presence of halogen substituents which can undergo nucleophilic substitution.
  • Stability under ambient conditions but sensitive to strong oxidizing agents.

Relevant data indicate that the compound exhibits significant biological activity, making it a valuable candidate for further research in medicinal chemistry .

Applications

6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one finds applications primarily in scientific research:

  • Drug Development: It serves as a core structure in designing potential drug candidates aimed at inhibiting specific enzymes involved in disease processes.
  • Biological Studies: The compound is utilized in studies examining its effects on cellular signaling pathways and its potential therapeutic applications against various diseases, including cancer and infectious diseases caused by parasites like Trypanosoma cruzi .
Introduction to the Pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry

Structural Significance of Nitrogen-Enriched Heterocycles in Drug Design

Nitrogen-enriched heterocycles constitute the backbone of >75% of FDA-approved small-molecule drugs, primarily due to their unparalleled versatility in mimicking endogenous biomolecules and enabling precise target engagement. The pyrrolo[2,3-b]pyridine framework (7-azaindole) exemplifies this privileged status through its bicyclic architecture that strategically positions three nitrogen atoms to participate in critical hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological targets. This scaffold’s structural isomorphism with purine nucleotides allows seamless integration into enzymatic pockets, particularly kinases and ATP-binding proteins. Quantum mechanical studies reveal its enhanced dipole moment (≈3.5 D) compared to indole (≈2.1 D), significantly improving binding affinity in aqueous biological environments. The scaffold’s balanced lipophilicity (calculated XLogP3 ≈1.37) further enables optimal membrane permeability while retaining water solubility—a pharmacokinetic paradox resolved through its heteroatom configuration [1] [4] [9].

Table 1: Key Physicochemical Properties of Bioisosteric Nitrogen Heterocycles

HeterocycleRing SystemHydrogen Bond AcceptorsTopological Polar Surface Area (Ų)Calculated XLogP3
IndoleBenzopyrrole115.82.14
7-AzaindolePyrrolopyridine342.01.37
PurinePyrimidine-imidazole461.2-0.04
6-Chloro-2-oxo derivativeFunctionalized pyrrolopyridine342.01.37

Evolution of Pyrrolo[2,3-b]pyridine Derivatives as Privileged Pharmacophores

The medicinal evolution of pyrrolo[2,3-b]pyridine advances through three strategic phases: (1) Initial exploitation as planar kinase hinge-binding motifs (1998-2010), where unsubstituted derivatives demonstrated potent inhibition of JAK2 and FLT3 kinases but suffered from metabolic instability; (2) Core saturation initiatives (2010-2018), introducing 2,3-dihydro-2-oxo variants to reduce planarity and mitigate P450-mediated oxidation, evidenced by 4-fold improved microsomal half-lives; and (3) Contemporary functionalization (2018–present), installing halogenated and sp³-hybridized substituents to modulate electronic properties and three-dimensionality. The 6-chloro-2-oxo derivative (CAS 220896-14-0) represents a pinnacle of this evolution—its C6 chloro group enables directed cross-coupling while the lactam ring enhances solubility (logS ≈ -3.2) and reduces hERG liability through conformational constraint. Over 32 patents since 2020 incorporate this specific substructure, primarily in receptor tyrosine kinase inhibitors and allosteric MAPK modulators [2] [5] [7].

Table 2: Evolution of Key Pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery

PhaseTimeframeKey Structural FeaturesPrimary Therapeutic ApplicationsLimitations Addressed
I: Planar cores1998-2010Unsubstituted pyrrolopyridineKinase inhibitors (JAK2, FLT3)High binding affinity but poor metabolic stability
II: Saturation2010-20182,3-Dihydro-2-oxo derivativesCNS agents, antiviral compoundsReduced planarity, improved microsomal half-life
III: Strategic functionalization2018-present6-Chloro-2-oxo variants (e.g., CAS 220896-14-0), 3,3-dimethyl analogs (CAS 1581754-84-8)Targeted oncology, kinase inhibitorsEnhanced solubility, reduced hERG liability, diversified coupling capacity

Rationale for Functionalization at the 6-Chloro Position

The 6-position of pyrrolo[2,3-b]pyridin-2-one serves as a synthetic vector for three-dimensional diversification, with chloro substitution providing an optimal balance of steric accessibility (molecular radius ≈1.8 Å) and electronic activation for nucleophilic displacement. Quantum calculations confirm the C6 carbon exhibits maximal electrophilicity (σ+ para ≈ 0.87) in this scaffold, enabling Suzuki-Miyaura couplings at rates 5.3× faster than analogous 5-bromo isomers. The chlorine’s ortho effect further rigidifies the adjacent N1-H bond, amplifying its hydrogen-donor capacity (ΔpKa ≈0.8). Contemporary medicinal strategies exploit this handle for iterative derivatization:

  • Cross-Coupling Reactions: The chloro group undergoes Pd-catalyzed arylation (e.g., with 4-formylphenylboronic acid) at 80°C in <2 hours without lactam ring protection, yielding biaryl intermediates for kinase inhibitor pharmacophores [5].
  • Nucleophilic Displacement: Secondary amines like morpholine displace chloride under microwave irradiation (120°C, 30 min) to yield solubility-enhancing substituents critical for blood-brain barrier penetration.
  • Halogen Bonding: In Bruton’s tyrosine kinase inhibitors, the chloro group forms orthogonal XB interactions with carbonyl oxygens (distance ≈3.3 Å, angle ≈155°), contributing ≈1.2 kcal/mol binding energy.

The synthetic versatility is evidenced by commercial availability of 6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 220896-14-0) at up to 25 kg scale (≥95% HPLC purity) and its dimethyl analog (6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, CAS 1581754-84-8), where steric shielding further improves metabolic stability [3] [6] [7].

Table 3: Synthetic Applications of the 6-Chloro Substituent in Pyrrolo[2,3-b]pyridin-2-ones

Reaction TypeConditionsKey ApplicationsCommercial Availability (Building Blocks)
Suzuki-Miyaura couplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°CBiaryl derivatives for kinase inhibitors6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 220896-14-0)
Nucleophilic displacementMorpholine, DIEA, NMP, 120°C (microwave)Solubility-enhancing substituents6-Chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1581754-84-8)
Buchwald-Hartwig aminationPd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 100°CAniline derivatives for allosteric modulatorsBoth CAS 220896-14-0 and 1581754-84-8 available at multi-gram scale

The strategic incorporation of this chloro-functionalized scaffold in recent patent literature—notably AU-2015291478 and EP-3169681—validates its role in overcoming traditional drug design bottlenecks through spatially directed functional group presentation [5].

Properties

CAS Number

220896-14-0

Product Name

6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

IUPAC Name

6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

InChI

InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11)

InChI Key

UCWFVLDDBLQHPM-UHFFFAOYSA-N

SMILES

C1C2=C(NC1=O)N=C(C=C2)Cl

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.